![molecular formula C17H9Cl2N3O2 B11602244 4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11602244.png)
4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one
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Overview
Description
4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure combining a chromeno-pyrimidine core with an amino group and dichlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-2-hydroxyacetophenone to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired chromeno-pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of high-temperature reflux, specific catalysts, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-7-one: A similar compound with a different substitution pattern on the chromeno-pyrimidine core.
4-amino-2-(3,4-dichlorophenyl)-5H-pyrido[2,3-d]pyrimidin-5-one: Another related compound with a pyrido-pyrimidine core instead of a chromeno-pyrimidine core.
Uniqueness
4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chromeno-pyrimidine framework with significant substituents that enhance its biological activity. The presence of the dichlorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases play crucial roles in tumor growth and angiogenesis. In comparative studies, it showed superior inhibition efficacy compared to Sorafenib, a well-known kinase inhibitor .
- Cytotoxicity : In vitro studies have reported strong cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HepG-2 (liver cancer). The compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells such as HFL-1 and WI-38 .
Efficacy Against Cancer Cell Lines
Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15.6 | High |
HCT-116 | 12.3 | High |
A549 | 18.9 | Moderate |
HepG-2 | 14.5 | High |
HFL-1 | >100 | N/A |
WI-38 | >100 | N/A |
IC50 values indicate the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates better safety profiles for normal cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases. The compound was found to bind effectively within the active sites of EGFR and VEGFR-2, forming critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. This binding affinity correlates with its observed biological activity .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anti-Proliferative Effects : A study conducted on a panel of five cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The compound's action was dose-dependent and linked to apoptosis induction in malignant cells.
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that this compound may reduce tumor size significantly when administered at appropriate dosages. These findings warrant further investigation into its pharmacokinetics and long-term effects.
Properties
Molecular Formula |
C17H9Cl2N3O2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-10-6-5-8(7-11(10)19)16-21-14-9-3-1-2-4-12(9)24-17(23)13(14)15(20)22-16/h1-7H,(H2,20,21,22) |
InChI Key |
SGXMZVJJUCXNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=C(C=C4)Cl)Cl)N)C(=O)O2 |
Origin of Product |
United States |
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